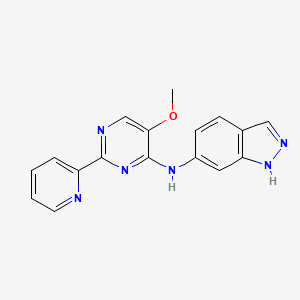

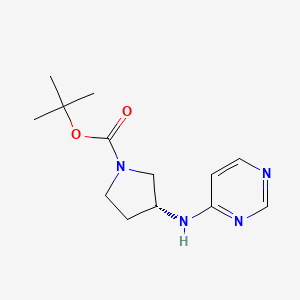

![molecular formula C8H10F5NO2 B3028060 5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate CAS No. 1523617-85-7](/img/structure/B3028060.png)

5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate

Descripción general

Descripción

Synthesis Analysis

The synthesis of azaspiroheptane derivatives is described in several papers. For instance, the synthesis of 4,5-diazaspiro[2.3]hexanes and 1,2-diazaspiro[3.3]heptanes is achieved through dihalocarbene addition and [2 + 2] cycloaddition reactions, with yields up to 99% . Additionally, the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates provides a key intermediate for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane .

Molecular Structure Analysis

The molecular structure of azaspiroheptane derivatives is often elucidated using spectroscopic techniques and theoretical calculations. For example, the structural and vibrational analyses of 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, a potential anticancer drug, were investigated using IR, UV, NMR spectra, and Density Functional Theory . The molecular electrostatic potential surface map of this molecule indicates potential binding sites, which is crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

Azaspiroheptane derivatives can undergo various chemical reactions. The photolysis of ethyl 3-azido-4,6-difluorobenzoate leads to the formation of an azaspiroheptane derivative through a photochemical electrocyclization and rearrangement process . Moreover, a photoredox-catalyzed intramolecular difluoromethylation of N-benzylacrylamides coupled with a dearomatizing spirocyclization is described, providing access to CF2H-containing azaspirodeca-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiroheptane derivatives are influenced by their stereochemistry and substituents. For instance, the stereochemical structure-activity relationship studies of chiral quinolone antibacterial agents containing an azaspiroheptane moiety revealed that certain stereoisomers exhibit more potent antibacterial activity . The pharmacokinetic profiles and physicochemical properties of these compounds are also examined, highlighting the importance of moderate lipophilicity and good pharmacokinetic profiles for drug development .

Aplicaciones Científicas De Investigación

Synthesis of Novel Spirocyclic Compounds

5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate is a versatile building block in the synthesis of novel spirocyclic compounds. Guérot et al. (2011) describe the preparation of gem-difluoro and gem-dimethyl variants of 1,6-diazaspiro[3.3]heptane, highlighting efficient sequences for high yields. This methodology is significant for drug discovery, allowing the creation of diverse molecular libraries or individual compounds on a preparative scale (Guérot et al., 2011).

Photochemically Induced Rearrangement

Andersson et al. (2017) explored the photolysis of related compounds, leading to the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate. This process involves a photochemical electrocyclization and rearrangement, identified using NMR spectroscopic techniques and DFT calculations. Such studies contribute to understanding the photoreactivity of spirocyclic compounds (Andersson et al., 2017).

Designing Novel Amino Acids

Radchenko et al. (2010) synthesized new amino acids derived from 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids, with constrained structures, are important for applications in chemistry, biochemistry, and drug design. The synthesis involves ring closure of 1,3-bis-electrophiles, highlighting the compound's potential in creating sterically constrained amino acids (Radchenko et al., 2010).

Lowering Lipophilicity in Medicinal Chemistry

Degorce et al. (2019) analyzed the use of azaspiro[3.3]heptanes, including 5,5-Difluoro-2-azaspiro[3.3]heptane, in medicinal chemistry. They found that introducing a spirocyclic center can lower lipophilicity in molecules, which is critical for drug design. This counterintuitive result, due to increased basicity, provides insights into the physicochemical properties of such compounds (Degorce et al., 2019).

Dopamine D3 Receptor Antagonists

Micheli et al. (2016) describe the development of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective antagonists of the dopamine D3 receptor. This study demonstrates the compound's utility in targeting specific receptors, valuable for neuropharmacology and the development of therapeutics (Micheli et al., 2016).

Safety and Hazards

This compound is classified as having acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use in a well-ventilated area .

Propiedades

IUPAC Name |

7,7-difluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)2-1-5(6)3-9-4-5;3-2(4,5)1(6)7/h9H,1-4H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITVMPKPGUBZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C12CNC2)(F)F.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate | |

CAS RN |

1523617-85-7 | |

| Record name | 2-Azaspiro[3.3]heptane, 5,5-difluoro-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-difluoro-2-azaspiro[3.3]heptane trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

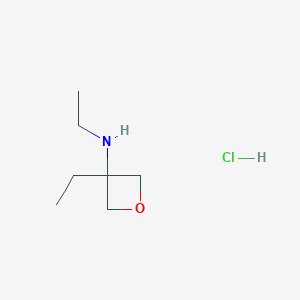

![Cis-Ethyl 7-Oxooctahydro-2H-Pyrano[3,2-C]Pyridine-4A-Carboxylate](/img/structure/B3027977.png)

![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)

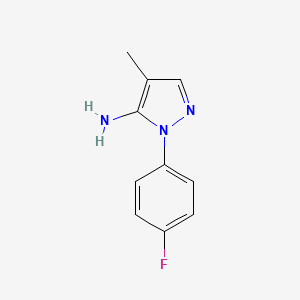

![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)